2,5-Dimethyl-4-nitropyridine 1-oxide
Overview
Description
2,5-Dimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C7H8N2O3 . It is an intermediate used in the preparation of certain compounds .
Synthesis Analysis
The synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide involves several steps. One method involves mixing 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then dropwise adding the sulfuric acid solution of potassium nitrate to the mixed solution under the condition that the temperature ranges from -10 DEG C to 20 DEG C . After finishing the dropwise addition, the reaction is carried out under the condition that the temperature ranges from 80 DEG C to 120 DEG C .
Molecular Structure Analysis
The 2,5-Dimethyl-4-nitropyridine 1-oxide molecule contains a total of 20 bonds. There are 12 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
2,5-Dimethyl-4-nitropyridine 1-oxide has a molecular weight of 168.15000 . It has a density of 1.3g/cm3 and a boiling point of 393.8ºC at 760mmHg .
Scientific Research Applications
Application 1: Synthesis of Pyridine Derivatives
- Summary of the Application : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
- Methods of Application or Experimental Procedures : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes : Employing microreaction technology is one way to increase the process safety and efficiency of fast highly exothermic reactions . One major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .
Application 2: π-Hole Donors
- Summary of the Application : Nitropyridine-1-Oxides act as excellent π-Hole donors. They play a significant role in the interplay between σ-Hole (Halogen, Hydrogen, Triel, and Coordination Bonds) and π-Hole Interactions .
- Methods of Application or Experimental Procedures : The study uses the primary source of geometrical information, i.e., Cambridge Structural Database (CSD), combined with density functional theory (DFT) calculations (PBE0-D3/def2-TZVP level of theory) to demonstrate the relevance of π-hole interactions in para-nitro substituted pyridine-1-oxides .
- Results or Outcomes : The study shows that the molecular electrostatic potential (MEP) value above and below the π–hole of the nitro group is largely influenced by the participation of the N-oxide group in several interactions like hydrogen-bonding (HB) halogen-bonding (XB), triel bonding (TrB), and finally, coordination-bonding (CB) (N + –O − coordinated to a transition metal) .
Application 3: Safe Scale-up of 4-Nitropyridine
- Methods of Application or Experimental Procedures : The synthesis of 4-nitropyridine involves a two-step process: a nitration step and a reduction step. The nitration reaction uses HNO3 – H2SO4 mixed acid as the nitration reagent. Employing microreaction technology increases the process safety and efficiency of fast highly exothermic reactions .
- Results or Outcomes : The use of microreaction technology allows for the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product. By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield can be achieved .
Application 4: Antiulcer Agents
- Summary of the Application : 3,5-Dimethyl-4-nitropyridine 1-Oxide is used as an intermediate to prepare 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which act as antiulcer agents .
- Results or Outcomes : The outcome of this application is the production of 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which have antiulcer properties .
Application 5: Water Treatment
- Summary of the Application : Nitropyridines and their derivatives can be used in the treatment of water. They act as intermediates in the synthesis of various compounds that are used in water treatment processes .
- Results or Outcomes : The outcome of this application is the production of compounds that can be used in water treatment processes .
Application 6: Synthesis of Antiulcer Agents
- Summary of the Application : 3,5-Dimethyl-4-nitropyridine 1-Oxide is used as an intermediate to prepare 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which act as antiulcer agents .
- Results or Outcomes : The outcome of this application is the production of 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which have antiulcer properties .
Safety And Hazards
Future Directions
The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that future research could focus on improving the safety and efficiency of the synthesis process.
properties
IUPAC Name |
2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSFHVUBRWBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176230 | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-nitropyridine 1-oxide | |
CAS RN |
21816-42-2 | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21816-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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